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molecular formula C11H15NO2S B8719060 Benzyl(2-methyl-1-nitropropan-2-yl)sulfane CAS No. 105780-12-9

Benzyl(2-methyl-1-nitropropan-2-yl)sulfane

Cat. No. B8719060
M. Wt: 225.31 g/mol
InChI Key: CXWMWQUHMRIALL-UHFFFAOYSA-N
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Patent
US05312904

Procedure details

Acetone (25 g), benzyl mercaptan (53 g), nitromethane (26.2 g), and piperidine (8 cm3) were dissolved in benzene (150 cm3) and the mixture heated under reflux with azeotropic removal of water. After 48 h the reaction mixture was allowed to cool and washed first with dilute hydrochloric acid, then with water. The remaining solution was dried (MgSO4) and the solvent then removed under reduced pressure to give the nitro system (76.5 g, 85%). This material was sufficiently pure to be used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[CH2:5]([SH:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[N+:13]([CH3:16])([O-:15])=[O:14].N1CCCCC1>C1C=CC=CC=1.O>[CH2:5]([S:12][C:2]([CH3:4])([CH3:1])[CH2:16][N+:13]([O-:15])=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
53 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
26.2 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
8 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed first with dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The remaining solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC(C[N+](=O)[O-])(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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